molecular formula C9H12FNO3S B2522320 N-[(2-Methoxyphenyl)methyl]-N-methylsulfamoyl fluoride CAS No. 2411230-50-5

N-[(2-Methoxyphenyl)methyl]-N-methylsulfamoyl fluoride

Cat. No.: B2522320
CAS No.: 2411230-50-5
M. Wt: 233.26
InChI Key: IPTHITLWZCHWPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-Methoxyphenyl)methyl]-N-methylsulfamoyl fluoride is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfamoyl fluoride group attached to a methoxyphenylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-Methoxyphenyl)methyl]-N-methylsulfamoyl fluoride typically involves the reaction of N-methylsulfamoyl chloride with 2-methoxybenzylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and consistency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the fluoride group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of sulfamoyl derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-[(2-Methoxyphenyl)methyl]-N-methylsulfamoyl fluoride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.

    Medicine: Explored for its potential therapeutic applications, including as an antibacterial and antifungal agent.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[(2-Methoxyphenyl)methyl]-N-methylsulfamoyl fluoride involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting physiological processes that depend on carbonic anhydrase.

Comparison with Similar Compounds

  • N-[(2-Methoxyphenyl)methyl]-N-methylsulfamoyl chloride
  • N-[(2-Methoxyphenyl)methyl]-N-methylsulfonamide
  • N-[(2-Methoxyphenyl)methyl]-N-methylsulfamoyl bromide

Comparison: N-[(2-Methoxyphenyl)methyl]-N-methylsulfamoyl fluoride is unique due to the presence of the fluoride group, which imparts distinct reactivity and stability compared to its chloride and bromide counterparts. The methoxyphenylmethyl moiety also contributes to its specific binding properties and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-N-methylsulfamoyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO3S/c1-11(15(10,12)13)7-8-5-3-4-6-9(8)14-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPTHITLWZCHWPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1OC)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.